molecular formula C11H11NO2 B8623388 3-(2-Methoxy-4-methylphenyl)-3-oxopropanenitrile

3-(2-Methoxy-4-methylphenyl)-3-oxopropanenitrile

Cat. No. B8623388
M. Wt: 189.21 g/mol
InChI Key: BEPHXJXAOLJNCK-UHFFFAOYSA-N
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Patent
US08785638B2

Procedure details

To a solution of acetonitrile (3.24 mL; 61.7 mmol) in dry THF (31 mL) at −78° C. under nitrogen atmosphere was added n-butyllithium 2.5M (15.4 mL; 38.5 mmol) and the reaction mixture was stirred at −78° C. for 30 minutes. Then, a solution of methyl 2-methoxy-4-methylbenzoate (2.78 g; 15.4 mmol) in dry THF (18 mL) was added dropwise and the stirring was continued for 1.5 hour. The reaction mixture was hydrolyzed by adding HCl (1N) and the aqueous layer was extracted several times with ethyl acetate. The organics were combined, dried over magnesium sulphatesulphate and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica gel using a gradient of ethyl acetate (5 to 80%) in heptane to furnish 2.5 g of the expected 3-(2-methoxy-4-methylphenyl)-3-oxopropanenitrile (86%) as a bright yellow solid.
Quantity
3.24 mL
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].C([Li])CCC.[CH3:9][O:10][C:11]1[CH:20]=[C:19]([CH3:21])[CH:18]=[CH:17][C:12]=1[C:13](OC)=[O:14].Cl>C1COCC1>[CH3:9][O:10][C:11]1[CH:20]=[C:19]([CH3:21])[CH:18]=[CH:17][C:12]=1[C:13](=[O:14])[CH2:2][C:1]#[N:3]

Inputs

Step One
Name
Quantity
3.24 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
15.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
31 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.78 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C=CC(=C1)C
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the stirring was continued for 1.5 hour
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted several times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphatesulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel using a gradient of ethyl acetate (5 to 80%) in heptane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=CC(=C1)C)C(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.